N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Description
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane ring linked via an amide bond to the 1-position of a 1,2,3,4-tetrahydronaphthalene (tetralin) moiety. This structure combines the conformational rigidity of the cyclopentane ring with the aromatic and semi-saturated features of the tetralin system, making it a promising scaffold in medicinal chemistry. The compound’s design leverages the tetralin group’s ability to engage in π-π interactions and the cyclopentane’s steric constraints, which may enhance target binding specificity and metabolic stability compared to linear or bulkier analogs .
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCVBXTWMCFMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330004 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
794557-15-6 | |
| Record name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . The 5-HT7 receptor is a subtype of serotonin receptor, which plays a significant role in the regulation of mood, cognition, and circadian rhythm.
Mode of Action
This compound acts as an agonist at the 5-HT7 receptor. This means it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT7 receptor leads to a series of intracellular events, including the increase of cyclic adenosine monophosphate (cAMP) levels.
Biochemical Pathways
The activation of the 5-HT7 receptor by this compound triggers a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including modulation of ion channel activity and gene transcription.
Result of Action
The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model. This suggests that the compound may have therapeutic potential in the treatment of gastric ulcers.
Biochemical Analysis
Biochemical Properties
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide has been found to interact with the 5-hydroxytryptamine receptor 7 (5-HT7 receptor). This interaction plays a significant role in its biochemical reactions.
Cellular Effects
The compound exerts anti-ulcer effects via 5-hydroxytryptamine receptor 7 activation on indomethacin-induced gastric ulcers in rats. It influences cell function by interacting with the 5-HT7 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is an organic compound with a complex bicyclic structure that features a tetrahydronaphthalene moiety linked to a cyclopentanecarboxamide group. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. The compound has garnered attention for its possible roles as a histone deacetylase (HDAC) inhibitor and its implications in cancer therapy and neuroprotection.
- Molecular Formula : C17H23NO
- Molecular Weight : 271.38 g/mol
- CAS Number : 1023541-51-6
Histone Deacetylase Inhibition
Research indicates that this compound may exhibit significant biological activity as an HDAC inhibitor. HDAC inhibitors are of particular interest in cancer therapy due to their role in modifying gene expression and cellular processes related to tumor growth and survival.
HDAC inhibitors work by preventing the deacetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of tumor suppressor genes. This mechanism can induce apoptosis in cancer cells and inhibit their proliferation.
Anti-Cancer Activity
Preliminary studies have demonstrated the compound's potential anti-cancer properties. For instance, it has been tested against various human cancer cell lines, showing promising results in inhibiting cell growth.
Case Study: Cytotoxic Activity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results are summarized in Table 1.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| MCF-7 | 100.39 | 8.26 |
| DU145 | 99.93 | 7.89 |
| HepG2 | 99.98 | 6.92 |
The compound exhibited inhibition rates exceeding 99% across all tested cell lines, with IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents like Sunitinib.
Neuroprotective Effects
In addition to its anti-cancer properties, there is evidence suggesting that compounds structurally similar to this compound may possess neuroprotective effects. These effects are attributed to the modulation of signaling pathways involved in inflammation and neuronal survival.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds known for their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | C19H19NO4 | Studied for anti-cancer properties |
| 1-phenyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentane-1-carboxamide | C22H25NO | Explored for neuroprotective effects |
| 1-(benzenesulfonyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1-cyclopentanecarboxamide | C22H25NO3S | Potential applications in drug design |
The unique combination of naphthalene and cyclopentane functionalities in this compound may confer distinct pharmacological properties that differentiate it from these similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide can be contextualized by comparing it to related compounds, as detailed below:
Structural Analogues with Biphenyl Substituents
- Compound 9: N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide Key Differences: Replaces cyclopentane with a biphenyl group. Synthesis: 69% yield via flash chromatography; NMR shows distinct aromatic proton shifts (δ 7.90–7.34 ppm) due to the biphenyl system .
Compound 11 : N-(1,2,3,4-Tetrahydronaphthalen-2-yl)-[1,1′-biphenyl]-4-carboxamide
- Key Differences : Tetralin amine attachment at the 2-position instead of 1-position.
- Synthesis : 75% yield via trituration; NMR reveals shifted proton environments (e.g., δ 4.65 ppm for the amine proton) due to stereoelectronic effects .
- Implications : Positional isomerism affects both synthetic accessibility and molecular interactions, as seen in divergent NMR profiles.
Cyclopentanecarboxamide Derivatives
Chlorinated and Heterocyclic Analogs
- 2-Chloro-N-cyclopropyl-N-(tetralin-1-yl)acetamide () Key Differences: Acetamide backbone with a chlorine atom and cyclopropyl group.
Urea and Piperidine-Based Derivatives
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula C₁₆H₁₉NO.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
